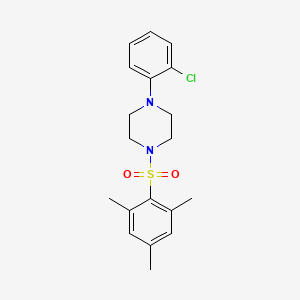
1-(2-Chlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl group and a 2,4,6-trimethylbenzenesulfonyl group
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenylamine and 2,4,6-trimethylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 2-chlorophenylamine reacts with 2,4,6-trimethylbenzenesulfonyl chloride to form the desired product through a nucleophilic substitution mechanism.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where the chlorine atom or the sulfonyl group is replaced by other functional groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the sulfonyl group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for hydrolysis.
Scientific Research Applications
1-(2-Chlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)piperazine: This compound lacks the sulfonyl group and may have different chemical and biological properties.
4-(2,4,6-Trimethylbenzenesulfonyl)piperazine: This compound lacks the chlorophenyl group and may exhibit different reactivity and applications.
1-(2-Bromophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine: This compound has a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23ClN2O2S |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23ClN2O2S/c1-14-12-15(2)19(16(3)13-14)25(23,24)22-10-8-21(9-11-22)18-7-5-4-6-17(18)20/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
DFXBXCUETXTZBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Tert-butyl-7-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12204591.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B12204598.png)
![N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide](/img/structure/B12204611.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide](/img/structure/B12204623.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate](/img/structure/B12204631.png)
![N-[(2Z)-3-(3-methoxypropyl)-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12204635.png)
![5,7-Di(furan-2-yl)-2-methyl-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12204641.png)
![2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol](/img/structure/B12204643.png)
![Bis(2-hydroxyethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine](/img/structure/B12204648.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B12204649.png)
![3-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}butan-2-one](/img/structure/B12204663.png)
![1-[4-ethoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B12204672.png)
![2-(methoxymethyl)-3,8-bis(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B12204678.png)
![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12204680.png)
